molecular formula C14H21ClN2O2 B8624136 tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate

tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate

Cat. No. B8624136
M. Wt: 284.78 g/mol
InChI Key: XRFMOMITNUAWOV-UHFFFAOYSA-N
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Patent
US06515011B2

Procedure details

To a solution of 629 mg (2.02 mmol) 2-(2-(tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl azide from the previous step in 30.0 mL THF containing 3.1 mL water was added 1.06 g (4.05 mmol) triphenylphosphine and the reaction was stirred at room temperature overnight. The THF was removed in vacuo and the residual aqueous phase extracted with methylene chloride (3×). The organics were combined, washed with brine, dried over sodium sulfate, filtered and concentrated to dryness in vacuo. Flash chromatography on silica gel (linear gradient from 266/10/1 to 200/10/1 of methylene chloride/methanol/concentrated ammonium hydroxide) gave 2-(2-(tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl amine as a colorless oil: 1H NMR (DMSO-d6, 400 MHz): δ 7.45 (d, 1H, J=1.7 Hz), 7.18 (dd, 1H, J=2.1 and 8.2 Hz), 7.12 (d, 1H, J=8.2 Hz), 7.01 (br t, 1H, J=5.2 Hz), 3.73 (s, 2H), 3.07 (dt, 2H, J=6.5 and 7.3 Hz), 2.68 (t, 2H, J=7.4 Hz), 1.36 (s, 9H); MS (Electrospray): M+H=285.1; TLC Rf=0.33 (160/10/1 of methylene chloride/methanol/concentrated ammonium hydroxide).
Name
2-(2-(tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl azide
Quantity
629 mg
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][C:11]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:12]=1[CH2:13][N:14]=[N+]=[N-])=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][C:11]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:12]=1[CH2:13][NH2:14])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
2-(2-(tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl azide
Quantity
629 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCC1=C(CN=[N+]=[N-])C=C(C=C1)Cl
Name
Quantity
1.06 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residual aqueous phase extracted with methylene chloride (3×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCC1=C(CN)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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